2-Fluoro-3-(trifluoromethyl)benzoic acid
Overview
Description
2-Fluoro-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F4O2 and a molecular weight of 208.11 g/mol . This compound is characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzoic acid core, making it a valuable building block in organic synthesis and various industrial applications .
Mechanism of Action
Target of Action
It’s known that this compound may be used in chemical synthesis , suggesting that it could interact with various biological targets depending on the specific context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-(trifluoromethyl)benzoic acid . For instance, it’s recommended to avoid dust formation and to store the compound in a dry, cool, and well-ventilated place . These precautions suggest that the compound’s stability and activity could be affected by exposure to moisture, heat, or improper storage conditions.
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that benzoic acid derivatives can influence cell function
Molecular Mechanism
It is known that benzylic halides can react via an SN1 pathway, via the resonance-stabilized carbocation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(trifluoromethyl)benzoic acid typically involves the fluorination of a suitable precursor. One common method includes the reaction of 2-fluorobenzoic acid with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorination techniques and optimized reaction conditions ensures the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products: The major products formed from these reactions include various substituted benzoic acids, alcohols, and other functionalized derivatives .
Scientific Research Applications
2-Fluoro-3-(trifluoromethyl)benzoic acid finds extensive use in scientific research across multiple fields:
Comparison with Similar Compounds
- 2-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, 2-Fluoro-3-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzoic acid ring. This unique arrangement imparts distinct chemical and physical properties, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-fluoro-3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEAMDNSCPPPCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333769 | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115029-22-6 | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-fluoro-3-(trifluoromethyl)benzoic acid in the synthesis of new fungicidal compounds?
A: this compound serves as the starting material in the multi-step synthesis of a series of 4-substituted-2-(2-fluoro-3-trifluoromethyl-phenyl)-1,3,4-dioxazin-5-ones []. The researchers chose this specific benzoic acid derivative likely due to the presence of fluorine and trifluoromethyl substituents, which are known to influence the biological activity and physicochemical properties of organic compounds.
Q2: What are the key findings of the research regarding the synthesized compounds' fungicidal activity?
A: Preliminary bioassays revealed that three of the synthesized compounds, specifically compounds 1, 2, and 3, exhibited promising fungicidal activity against Colletotrichum lagenarium []. This finding suggests that incorporating the 2-fluoro-3-(trifluoromethyl)phenyl moiety into the 1,3,4-dioxazin-5-one scaffold could be a promising strategy for developing novel fungicidal agents.
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